molecular formula C7H3Cl2F2NO3 B1410083 1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene CAS No. 1807037-57-5

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene

Cat. No.: B1410083
CAS No.: 1807037-57-5
M. Wt: 258 g/mol
InChI Key: DTTJJYRMROBZMH-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene is a complex organic compound with the molecular formula C7H3Cl2F2NO3. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. It is used extensively in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the difluoromethylation of a chlorinated nitrobenzene compound. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of metal-based catalysts and difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene is used in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-fluoromethoxy-3-nitrobenzene
  • 1,4-Dichloro-2-methoxy-3-nitrobenzene
  • 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene

Uniqueness

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The difluoromethoxy group enhances its stability and lipophilicity compared to similar compounds .

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTJJYRMROBZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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